molecular formula C21H12Cl4N2O2S B2745559 4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole CAS No. 318951-62-1

4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole

Cat. No.: B2745559
CAS No.: 318951-62-1
M. Wt: 498.2
InChI Key: WGOPDWXVGLQEAJ-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole is a complex organic compound characterized by its unique structural features, including multiple chlorophenyl groups and a benzenesulfonyl moiety attached to a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions to form the pyrazole core.

    Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Sulfonylation: The benzenesulfonyl group is typically introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the pyrazole derivative in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the benzenesulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the chlorophenyl groups or the sulfonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and alkoxides under basic or neutral conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dechlorinated derivatives or reduced sulfonyl groups.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various industrial applications, including as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzenesulfonyl)-5-phenyl-1-(2,3,4-trichlorophenyl)pyrazole: Similar structure but lacks the 4-chlorophenyl group.

    4-(Benzenesulfonyl)-5-(4-methylphenyl)-1-(2,3,4-trichlorophenyl)pyrazole: Similar structure with a methyl group instead of a chlorine atom.

Uniqueness

4-(Benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole is unique due to the presence of multiple chlorophenyl groups and a benzenesulfonyl moiety, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications and distinguish it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,3,4-trichlorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl4N2O2S/c22-14-8-6-13(7-9-14)21-18(30(28,29)15-4-2-1-3-5-15)12-26-27(21)17-11-10-16(23)19(24)20(17)25/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOPDWXVGLQEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2)C3=C(C(=C(C=C3)Cl)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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